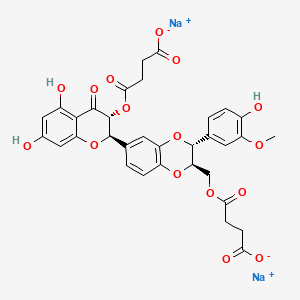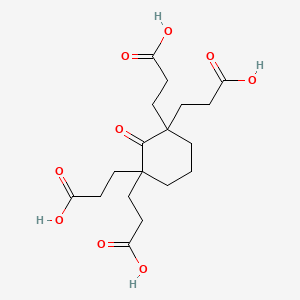
Silybin sodium hemisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silybin sodium hemisuccinate is a water-soluble derivative of silybin, a polyphenolic flavonoid extracted from the seeds of the milk thistle plant (Silybum marianum). Silybin is the primary active component of silymarin, a mixture of flavonolignans known for their hepatoprotective, antioxidant, and anti-inflammatory properties . This compound is used in various pharmaceutical formulations due to its enhanced solubility and bioavailability compared to silybin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silybin sodium hemisuccinate involves the esterification of silybin with succinic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C. The product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to purification steps, such as recrystallization or chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Silybin sodium hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced silybin derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidized derivatives: Formed through oxidation reactions.
Reduced derivatives: Resulting from reduction reactions.
Substituted derivatives: Produced via nucleophilic substitution reactions.
Scientific Research Applications
Silybin sodium hemisuccinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its antioxidant and anti-inflammatory properties in various biological systems.
Medicine: Explored for its hepatoprotective effects, particularly in the treatment of liver diseases such as hepatitis and cirrhosis. It is also studied for its potential anticancer properties.
Mechanism of Action
Silybin sodium hemisuccinate is compared with other similar compounds, such as:
Silybin: The parent compound, which has poor water solubility and bioavailability.
Silymarin: A mixture of flavonolignans, including silybin, silychristin, silydianin, and isosilybin, with similar biological activities but varying solubility and bioavailability.
Silybin-phosphatidylcholine complex: A formulation designed to enhance the bioavailability of silybin through complexation with phosphatidylcholine.
Uniqueness: this compound stands out due to its improved water solubility and bioavailability, making it more suitable for pharmaceutical applications compared to its parent compound and other derivatives .
Comparison with Similar Compounds
- Silybin
- Silymarin
- Silybin-phosphatidylcholine complex
Properties
CAS No. |
55254-34-7 |
|---|---|
Molecular Formula |
C33H30NaO16 |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
disodium;4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxylatopropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoate |
InChI |
InChI=1S/C33H30O16.Na/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32;/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40);/t24-,31-,32-,33+;/m1./s1 |
InChI Key |
MTKKBADLTLLNTD-JUXBVFQSSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)[O-])COC(=O)CCC(=O)[O-])O.[Na+].[Na+] |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |
| 55254-34-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-Naphthalenamine, 4-[[4-(1-naphthalenylazo)-1-naphthalenyl]azo]-](/img/structure/B1618331.png)
